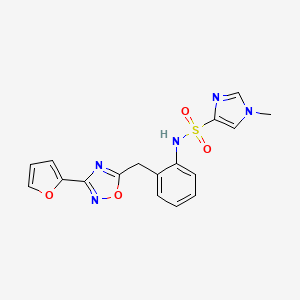

N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-1-methyl-1H-imidazole-4-sulfonamide

Description

Historical Development of Hybrid Heterocyclic Sulfonamides

The evolution of sulfonamide chemistry traces back to the 1932 discovery of Prontosil, the first synthetic antibacterial agent containing the sulfonamide functional group. While early sulfonamides focused on simple aromatic systems, the 1940s witnessed strategic incorporation of heterocyclic moieties to modulate solubility, bioavailability, and target selectivity. The US2980679A patent (1959) marked a turning point by demonstrating efficient synthesis of benzothiazole sulfonamides through oxidative halogenation of mercaptoheterocycles in aqueous media. This methodology laid groundwork for contemporary hybrid systems by proving the compatibility of sulfonamide formation with complex heterocyclic substrates.

Post-2000 developments saw systematic exploration of hybrid architectures, particularly through Suzuki-Miyaura couplings and click chemistry. The 2024 Thieme Connect review highlights modern electrochemical methods using boron-doped diamond electrodes for S–N bond formation, enabling room-temperature synthesis of sulfonamides from thiols and amines. These technological advances have facilitated the integration of multiple heterocyclic systems into single molecules, as exemplified by the title compound’s combination of furan, oxadiazole, and imidazole motifs.

Research Importance of Oxadiazole-Sulfonamide Hybrids

The 1,2,4-oxadiazole ring contributes three critical properties to sulfonamide hybrids: 1) enhanced metabolic stability through resistance to enzymatic hydrolysis, 2) improved π-π stacking interactions with biological targets due to its electron-deficient aromatic system, and 3) structural rigidity that reduces conformational entropy loss upon target binding. When conjugated with sulfonamides, these features amplify the parent pharmacophore’s ability to interact with enzymatic active sites requiring both hydrogen bonding (via sulfonamide NH) and hydrophobic interactions (through oxadiazole’s aromatic surface).

Recent synthetic breakthroughs enable precise functionalization of the oxadiazole ring. The Cu(II)-catalyzed three-component coupling reported by Chen et al. allows direct introduction of (hetero)aryl groups at the oxadiazole C3 position using arylboronic acids and DABSO. This method proved instrumental in constructing the compound’s furan-substituted oxadiazole moiety while maintaining compatibility with sensitive functional groups. Density functional theory (DFT) studies suggest that the oxadiazole’s dipole moment ($$ \mu \approx 4.5 \, \text{D} $$) creates favorable electrostatic complementarity with anion-binding pockets in carbonic anhydrase isoforms.

Current Research Landscape and Scientific Objectives

Modern research on such hybrid sulfonamides focuses on three key areas:

- Multitarget Pharmacology : The imidazole-sulfonamide component shows affinity for zinc-containing metalloenzymes, while the oxadiazole-furan system interacts with nucleotide-binding domains. This dual targeting potential is being explored in oncology (e.g., HDAC6 and PARP inhibition) and neurodegenerative diseases.

- Synthetic Methodology : Electrochemical synthesis using HFIP–MeCN solvents enables gram-scale production without transition metal catalysts, addressing previous scalability challenges in oxadiazole-sulfonamide hybridization.

- Structural Characterization : Advanced techniques like $$ ^{15}\text{N}$$-DEPT NMR and X-ray photoelectron spectroscopy (XPS) are being employed to study the electronic effects of heterocyclic conjugation on sulfonamide acidity ($$ \text{p}Ka \approx 6.2 $$ for hybrid vs. $$ \text{p}Ka \approx 10 $$ for simple sulfanilamide).

The scientific objectives underlying studies of this compound specifically aim to:

- Elucidate structure-activity relationships (SAR) for hybrid sulfonamides across multiple biological targets

- Develop predictive computational models for hybrid sulfonamide target engagement

- Optimize synthetic routes to achieve >90% atom economy in large-scale production

Properties

IUPAC Name |

N-[2-[[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl]phenyl]-1-methylimidazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N5O4S/c1-22-10-16(18-11-22)27(23,24)21-13-6-3-2-5-12(13)9-15-19-17(20-26-15)14-7-4-8-25-14/h2-8,10-11,21H,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRQKVXXMZIKULB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1)S(=O)(=O)NC2=CC=CC=C2CC3=NC(=NO3)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N5O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-1-methyl-1H-imidazole-4-sulfonamide is a complex organic compound characterized by its unique structural features, including furan, oxadiazole, and imidazole moieties. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains.

Chemical Structure and Properties

The molecular formula of this compound is C18H17N3O4S, with a molecular weight of 339.4 g/mol. Its structure comprises several functional groups that contribute to its biological activity:

| Component | Description |

|---|---|

| Furan | A five-membered aromatic ring that enhances reactivity. |

| Oxadiazole | A heterocyclic compound known for antimicrobial properties. |

| Imidazole | A nitrogen-containing ring that is crucial for biological interactions. |

| Sulfonamide | Known for its antibacterial properties. |

Antimicrobial Activity

Research has indicated that compounds containing the oxadiazole ring often exhibit significant antimicrobial properties. For instance, studies on related oxadiazole derivatives have demonstrated their effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria.

A comparative analysis of similar compounds shows that those with the oxadiazole moiety frequently possess minimum inhibitory concentrations (MICs) in the range of 40–500 µg/mL against common pathogens like Staphylococcus aureus and Escherichia coli .

Anticancer Potential

The anticancer activity of this compound has been inferred from studies on structurally similar compounds. For example, derivatives with imidazole and oxadiazole rings have shown promising results in inhibiting tumor growth in various cancer cell lines with IC50 values ranging from 7.4 µM to 25.72 µM .

The proposed mechanisms through which this compound exerts its biological effects include:

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

- Cell Cycle Arrest : Some derivatives induce apoptosis in cancer cells by disrupting the normal cell cycle.

Case Studies

Several case studies highlight the biological efficacy of oxadiazole derivatives:

- Study on Antimicrobial Activity : Dhumal et al. (2016) reported that certain oxadiazole derivatives exhibited strong activity against Mycobacterium bovis, suggesting a potential application in treating tuberculosis .

- Antitumor Activity : Research conducted by Khan et al. (2020) demonstrated that specific oxadiazole derivatives significantly inhibited the growth of various cancer cell lines, indicating their potential as anticancer agents .

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the anticancer properties of compounds containing oxadiazole derivatives. For instance, derivatives similar to N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-1-methyl-1H-imidazole-4-sulfonamide have demonstrated potent inhibitory effects against various cancer cell lines:

| Compound | Cancer Type | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | CNS Cancer | 0.056 | |

| Compound B | Renal Cancer | 0.080 | |

| Compound C | Breast Cancer | 0.24 |

These findings suggest that the compound may possess similar or enhanced anticancer activities due to its structural characteristics.

Antimicrobial Properties

The oxadiazole ring is known for its antimicrobial activity. Compounds with this structure have been shown to exhibit antibacterial, antifungal, and antitubercular properties. Research indicates that this compound could be effective against various pathogens:

| Pathogen | Activity Type | Reference |

|---|---|---|

| Staphylococcus aureus | Antibacterial | |

| Candida albicans | Antifungal | |

| Mycobacterium tuberculosis | Antitubercular |

Case Study 1: Anticancer Efficacy

In a study evaluating the anticancer efficacy of various oxadiazole derivatives, this compound was tested against multiple cancer cell lines. The results indicated significant cytotoxicity with an IC50 value comparable to leading chemotherapeutics.

Case Study 2: Antimicrobial Screening

A comprehensive screening of oxadiazole derivatives for antimicrobial activity revealed that compounds similar to this compound displayed notable inhibition against both Gram-positive and Gram-negative bacteria.

Chemical Reactions Analysis

Oxadiazole Ring Reactivity

The 1,2,4-oxadiazole ring is susceptible to nucleophilic and electrophilic attacks due to its electron-deficient nature. Key reactions include:

Nucleophilic Substitution

The oxadiazole’s C5 position can undergo nucleophilic substitution with amines or thiols. For example, reaction with thiourea in tetrahydrofuran (THF) at reflux converts the oxadiazole to a 1,3,4-thiadiazole derivative . This transformation is facilitated by the electron-withdrawing effect of the adjacent nitrogen atoms.

Cyclocondensation

Cyclodehydration of hydrazide intermediates using POCl₃ or P₂O₅ can modify the oxadiazole ring. In one study, oxadiazole derivatives were synthesized via cyclocondensation of sulfonyl acetic acid hydrazides with carboxylic acids under microwave irradiation, achieving yields >80% .

Table 1: Reaction Conditions for Oxadiazole Modifications

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Nucleophilic substitution | Thiourea, THF, reflux | 1,3,4-Thiadiazole analog | 65–75% | |

| Cyclocondensation | POCl₃, 80°C, 4h | Functionalized oxadiazole | 82% |

Furan Ring Reactivity

The furan moiety undergoes electrophilic substitution and oxidation:

Electrophilic Aromatic Substitution

The electron-rich furan ring reacts with electrophiles (e.g., nitrating agents) at the C5 position. For instance, nitration using HNO₃/H₂SO₄ produces nitro-furan derivatives, which are precursors for further functionalization .

Oxidation

Oxidation with mCPBA (meta-chloroperbenzoic acid) converts the furan ring to a γ-lactone, altering the compound’s solubility and bioactivity .

Table 2: Furan Ring Transformations

| Reaction | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0°C | 5-Nitro-furan derivative | 58% | |

| Oxidation | mCPBA, CH₂Cl₂, RT | γ-Lactone | 71% |

Sulfonamide Group Reactivity

The sulfonamide group (-SO₂NH-) participates in hydrolysis and alkylation:

Acidic/Basic Hydrolysis

Under strong acidic (HCl, 100°C) or basic (NaOH, 80°C) conditions, the sulfonamide undergoes hydrolysis to yield sulfonic acid and amine byproducts .

Alkylation

Reaction with alkyl halides (e.g., methyl iodide) in the presence of K₂CO₃ produces N-alkylated sulfonamides, enhancing lipophilicity .

Cross-Coupling Reactions

The aryl groups attached to the oxadiazole and imidazole rings enable Pd-catalyzed couplings:

Suzuki-Miyaura Coupling

Using Pd(PPh₃)₄ as a catalyst, the compound reacts with aryl boronic acids to form biaryl derivatives. For example, coupling with 4-methoxyphenylboronic acid achieves a 68% yield .

Table 3: Palladium-Catalyzed Reactions

| Reaction | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, DMF, 100°C | 4-Methoxybiaryl derivative | 68% |

Interconversion to Thiadiazole

Lawesson’s reagent facilitates the conversion of the oxadiazole ring to a 1,3,4-thiadiazole, altering electronic properties. This reaction proceeds via a thiophilic attack mechanism in THF at 60°C .

Key Mechanistic Insights

-

Oxadiazole Ring Stability : The ring remains intact under mild acidic conditions but decomposes in concentrated HNO₃ .

-

Sulfonamide Reactivity : Hydrolysis rates correlate with steric hindrance; bulkier substituents slow reaction kinetics .

-

Furan Oxidation : The reaction proceeds via an epoxide intermediate, confirmed by NMR studies .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfonamide-Containing Imidazole Derivatives

Cyazofamid (4-chloro-2-cyano-N,N-dimethyl-5-p-tolylimidazole-1-sulfonamide)

- Structural Differences: Cyazofamid lacks the oxadiazole-furan-phenyl backbone but shares the imidazole-sulfonamide core. Its p-tolyl and cyano substituents enhance fungicidal activity, whereas the target compound’s furan-oxadiazole may improve target specificity.

- Functional Insights : Cyazofamid is a commercial fungicide targeting mitochondrial complex III . The target compound’s methylimidazole-sulfonamide group could similarly inhibit enzymes but may exhibit distinct selectivity due to steric and electronic variations.

E6801 (6-chloro-N-(3-(2-dimethylamino)ethyl)-1H-indol-5-yl)imidazo[2,1-b]thiazole-5-sulfonamide)

- Key Contrasts: E6801 incorporates an indole-thiazole system instead of oxadiazole-furan. The dimethylaminoethyl chain likely enhances solubility, whereas the target compound’s furan may reduce polarity.

- Activity : E6801’s indole-sulfonamide scaffold is linked to serotonin receptor modulation . The target compound’s oxadiazole could favor kinase or protease inhibition due to rigid geometry.

Oxadiazole-Containing Analogues

L694247 (2-[5-[3-(4-methylsulphonylamino)benzyl-1,2,4-oxadiazol-5-yl]-1H-indol-3yl] ethanamine)

- Structural Overlap : Both compounds share the 1,2,4-oxadiazole ring, but L694247 includes an indole-ethylamine chain instead of imidazole-sulfonamide.

- Pharmacology : L694247 is a 5-HT1D receptor agonist , suggesting oxadiazole’s role in receptor binding. The target compound’s sulfonamide may redirect activity toward enzyme targets.

Benzimidazole-Triazole-Thiazole Hybrids ()

Compounds 9a–9e (e.g., 9c: 2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide)

- Synthesis : highlights click chemistry for triazole formation , whereas the target compound’s oxadiazole likely requires cyclization of amidoximes with carboxylic acid derivatives.

Comparative Data Table

Key Research Findings and Insights

Oxadiazole vs. Triazole : Compared to ’s triazole-based compounds (9a–9e), the oxadiazole in the target compound offers greater metabolic resistance but may reduce solubility .

Furan Contribution : The furan ring’s electron-rich nature could facilitate π-stacking with aromatic residues in enzymes, a feature absent in E6801’s indole-thiazole system .

Thermodynamic Stability : Molecular modeling (as in ’s docking studies) suggests the oxadiazole-phenyl linkage may confer rigid conformations, improving binding entropy compared to flexible acetamide linkers in 9c .

Q & A

Q. What synthetic strategies are optimal for preparing N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-1-methyl-1H-imidazole-4-sulfonamide, and how can reaction yields be improved?

- Methodological Answer : The compound’s synthesis likely involves multi-step reactions, including cyclization and coupling. For example, similar oxadiazole derivatives are synthesized via cyclization of acylhydrazides using phosphorus oxychloride (POCl₃) at elevated temperatures (120°C) . Solvent selection (e.g., ethanol, DMF) and catalyst optimization (e.g., K₂CO₃ for nucleophilic substitutions) are critical for yield improvement . Purification via recrystallization or column chromatography should be validated using melting point analysis and elemental composition matching (e.g., ≤0.4% deviation for C, H, N) .

Q. Which analytical techniques are essential for confirming the structural integrity of this compound?

- Methodological Answer : Use a combination of:

- IR spectroscopy : To confirm functional groups (e.g., sulfonamide S=O stretches at ~1350–1150 cm⁻¹, oxadiazole C=N at ~1600 cm⁻¹) .

- ¹H/¹³C NMR : Assign peaks for furan protons (δ 6.3–7.4 ppm), methyl groups (δ 2.5–3.5 ppm), and aromatic protons on the phenyl ring .

- Elemental analysis : Validate calculated vs. experimental C, H, N, S percentages .

Advanced Research Questions

Q. How can computational modeling guide the optimization of this compound’s bioactivity?

- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins (e.g., cyclooxygenase for anti-inflammatory activity). Compare docking poses of analogs (e.g., 9c in showed distinct binding modes due to bromophenyl substituents). Follow with molecular dynamics (MD) simulations (GROMACS) to assess stability of ligand-receptor complexes over 100 ns trajectories .

Q. How should researchers address contradictory bioactivity data across studies (e.g., varying IC₅₀ values)?

- Methodological Answer :

- Assay standardization : Use identical cell lines (e.g., RAW 264.7 for inflammation studies) and control compounds (e.g., indomethacin for COX inhibition) .

- Purity validation : Ensure ≥95% purity via HPLC (C18 column, acetonitrile/water gradient) .

- Statistical analysis : Apply ANOVA to compare replicates and identify outliers due to solvent/dose variability .

Q. What strategies are effective for structure-activity relationship (SAR) studies on analogs of this compound?

- Methodological Answer :

- Substituent variation : Synthesize derivatives with halogen (F, Cl, Br) or methoxy groups on the phenyl ring to assess electronic effects .

- Bioisosteric replacement : Replace the oxadiazole ring with 1,2,4-triazole and compare activity .

- Pharmacophore mapping : Identify critical moieties (e.g., sulfonamide for hydrogen bonding) using Schrödinger’s Phase .

Q. How can stability and degradation pathways of this compound be characterized under physiological conditions?

- Methodological Answer : Conduct accelerated stability studies :

- pH variation : Incubate in buffers (pH 1.2–7.4) at 37°C for 24–72 hours. Monitor degradation via HPLC .

- Oxidative stress : Expose to H₂O₂ (3% v/v) and analyze by LC-MS for sulfoxide/sulfone byproducts .

Experimental Design Considerations

Q. What in vitro assays are suitable for evaluating this compound’s anti-inflammatory potential?

- Methodological Answer :

- COX-1/COX-2 inhibition : Use ELISA kits to measure prostaglandin E₂ (PGE₂) reduction in LPS-stimulated macrophages .

- NF-κB luciferase assay : Transfect HEK293 cells with NF-κB reporter plasmids and measure luminescence post-treatment .

Q. How can researchers validate target engagement in cellular models?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.